molecular formula C11H15N3O B2526824 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol CAS No. 2097925-77-2

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B2526824
CAS No.: 2097925-77-2
M. Wt: 205.261
InChI Key: PHCPEPMQRRIJJF-UHFFFAOYSA-N
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Description

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol is a compound that features a unique combination of a cyclobutyl group attached to a pyrimidine ring, which is further connected to an azetidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.

    Azetidine Ring Formation: The azetidine ring is formed through a ring-closing reaction, often involving the use of a suitable dihaloalkane and a base to induce cyclization.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through hydrolysis or oxidation reactions, depending on the precursor used.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrimidine ring.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehydroxylated compounds or reduced pyrimidine derivatives.

    Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the synthesis of polymers and other materials with unique properties.

Comparison with Similar Compounds

  • 1-Cyclohexylazetidin-3-ol
  • 1-(a-Methylbenzyl)azetidin-3-ol
  • 3-((Hetera)cyclobutyl)azetidines

Comparison: 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol is unique due to the presence of the pyrimidine ring, which provides additional stability and potential for specific interactions with biological targets. The cyclobutyl group also imparts unique steric and electronic properties, differentiating it from other azetidine derivatives.

Properties

IUPAC Name

1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-9-5-14(6-9)11-4-10(12-7-13-11)8-2-1-3-8/h4,7-9,15H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCPEPMQRRIJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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